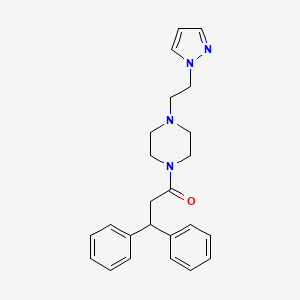
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as a selective serotonin reuptake inhibitor (SSRI) and has been studied for its potential use in treating depression, anxiety, and other mental health disorders.
Applications De Recherche Scientifique
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one has been studied for its potential applications in various fields. In the field of mental health, this compound has been studied for its potential use as an antidepressant and anxiolytic agent. It has also been studied for its potential use in treating other mental health disorders such as obsessive-compulsive disorder (OCD) and post-traumatic stress disorder (PTSD).
In addition to mental health, this compound has also been studied for its potential applications in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a drug delivery system for cancer treatment.
Mécanisme D'action
The mechanism of action of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one involves the inhibition of serotonin reuptake in the brain. This results in an increase in the concentration of serotonin in the synaptic cleft, which can alleviate symptoms of depression and anxiety. This compound has also been shown to have anxiolytic effects through its interaction with the GABAergic system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can increase the levels of serotonin and dopamine in the brain, which can improve mood and alleviate symptoms of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one in lab experiments include its high potency and selectivity for serotonin reuptake inhibition. This compound has also been shown to have low toxicity and is well-tolerated in animal models.
The limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects. Researchers must take these limitations into account when designing experiments and interpreting results.
Orientations Futures
There are many future directions for research on 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one. One potential direction is the development of more potent and selective 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-ones based on this compound. Another direction is the investigation of this compound's potential use in treating other mental health disorders such as OCD and PTSD.
In the field of cancer research, future directions include the investigation of this compound's mechanism of action and its potential use as a drug delivery system for cancer treatment. Researchers may also explore the use of this compound in combination with other anti-cancer agents to enhance its efficacy.
Conclusion:
This compound is a chemical compound that has potential applications in various fields, including mental health and cancer research. Its mechanism of action involves the inhibition of serotonin reuptake in the brain, which can alleviate symptoms of depression and anxiety. While this compound has advantages for lab experiments, researchers must also take into account its limitations. There are many future directions for research on this compound, and further investigation may lead to the development of new and more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one involves several steps. The first step involves the reaction of 1-(4-bromophenyl)-2-(1H-pyrazol-1-yl)ethanone with piperazine in the presence of a base. The resulting compound is then reacted with 1,3-diphenylpropan-1-one in the presence of a reducing agent to obtain the final product. This synthesis method has been optimized to produce high yields of the compound and has been used in various research studies.
Propriétés
IUPAC Name |
3,3-diphenyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c29-24(27-17-14-26(15-18-27)16-19-28-13-7-12-25-28)20-23(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-13,23H,14-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQVWCHJXXOYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883801.png)
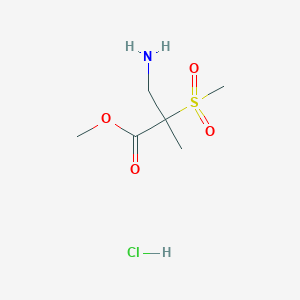
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2883806.png)
![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2883807.png)
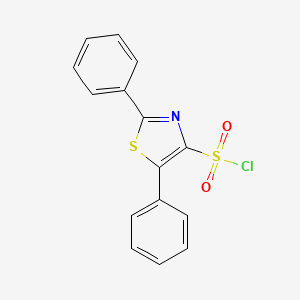
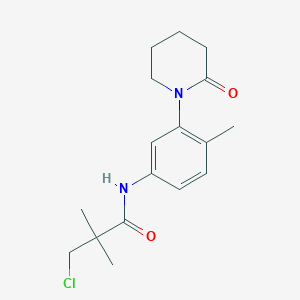
![2-((2-Chloro-6-fluorobenzyl)thio)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2883811.png)
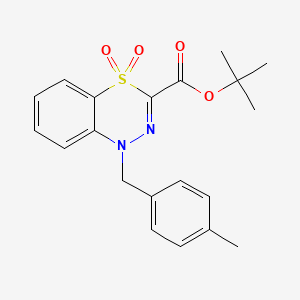
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2883813.png)
![N-[2-[Benzyl(ethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2883814.png)

![2-Chloro-N-[[5-(dimethylamino)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2883818.png)